butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate
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Overview
Description
Butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate is a complex organic compound that features multiple functional groups, including thiazolidine rings, butoxy groups, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate involves multiple steps, typically starting with the preparation of the thiazolidine ring systems. The general synthetic route includes:
Formation of Thiazolidine Rings: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Introduction of Butoxy Groups: The butoxy groups can be introduced via esterification reactions using butanol and an appropriate acid catalyst.
Formation of the Final Compound: The final step involves the condensation of the intermediate compounds to form the desired product. This step may require specific conditions such as controlled temperature and pH to ensure the correct configuration and yield.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.
Substitution: The butoxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of new alkoxy or amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on the interaction of these derivatives with biological targets.
Medicine
In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its unique structure may interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazolidine rings can mimic natural substrates, leading to competitive inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
Butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetate: Similar structure but with an acetate group instead of a propanoate group.
Butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness
The uniqueness of butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile in different environments.
Properties
Molecular Formula |
C20H26N2O6S4 |
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Molecular Weight |
518.7 g/mol |
IUPAC Name |
butyl 3-[(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C20H26N2O6S4/c1-3-5-11-27-13(23)7-9-21-17(25)15(31-19(21)29)16-18(26)22(20(30)32-16)10-8-14(24)28-12-6-4-2/h3-12H2,1-2H3/b16-15+ |
InChI Key |
SPIRDYZRVYNZQQ-FOCLMDBBSA-N |
Isomeric SMILES |
CCCCOC(=O)CCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCC(=O)OCCCC)/SC1=S |
Canonical SMILES |
CCCCOC(=O)CCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)OCCCC)SC1=S |
Origin of Product |
United States |
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